Bienvenue dans la boutique en ligne BenchChem!

2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(quinolin-8-yl)acetamide

Drug discovery Lead optimization Bioactivity profiling

2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(quinolin-8-yl)acetamide (CAS 1251556-90-7) is a synthetic organic compound with the molecular formula C20H16F2N4O2 and a molecular weight of 382.4 g/mol. The compound features an imidazolidinone core linked via an acetamide bridge to a quinolin-8-yl moiety, with a 3,4-difluorophenyl substituent on the imidazolidinone ring nitrogen.

Molecular Formula C20H16F2N4O2
Molecular Weight 382.4 g/mol
CAS No. 1251556-90-7
Cat. No. B6587475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(quinolin-8-yl)acetamide
CAS1251556-90-7
Molecular FormulaC20H16F2N4O2
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESC1CN(C(=O)N1CC(=O)NC2=CC=CC3=C2N=CC=C3)C4=CC(=C(C=C4)F)F
InChIInChI=1S/C20H16F2N4O2/c21-15-7-6-14(11-16(15)22)26-10-9-25(20(26)28)12-18(27)24-17-5-1-3-13-4-2-8-23-19(13)17/h1-8,11H,9-10,12H2,(H,24,27)
InChIKeySBWKBLKOYQNXIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(3,4-Difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(quinolin-8-yl)acetamide (CAS 1251556-90-7): Chemical Identity and Procurement Baseline for Research Use


2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(quinolin-8-yl)acetamide (CAS 1251556-90-7) is a synthetic organic compound with the molecular formula C20H16F2N4O2 and a molecular weight of 382.4 g/mol. The compound features an imidazolidinone core linked via an acetamide bridge to a quinolin-8-yl moiety, with a 3,4-difluorophenyl substituent on the imidazolidinone ring nitrogen. It belongs to a broader class of quinoline-imidazolidinone hybrid molecules, for which structurally related analogs bearing 3-chlorophenyl (CAS 1251577-35-1) and 4-ethoxyphenyl (CAS 1257548-15-4) substituents at the same position have been identified as commercially available alternatives.

Why Procurement of 1251556-90-7 Cannot Be Reduced to Generic Quinoline-Imidazolidinone Substitution Without Quantitative Target-Specific Data


Quinoline-imidazolidinone hybrids are not a functionally interchangeable compound class. Within the structurally defined series sharing a common N-(quinolin-8-yl)acetamide scaffold, variation of the phenyl ring substituent from 3,4-difluoro to 3-chloro or 4-ethoxy introduces distinct electronic, steric, and lipophilic properties capable of driving divergent target-binding and pharmacokinetic profiles. In the closely related field of tubulin-targeting chemotypes, even single-atom substitutions on the phenyl ring attached to the 2-oxoimidazolidin-1-yl moiety have been shown to cause nanomolar-to-micromolar shifts in antiproliferative potency and to reverse resistance profiles against drug-resistant cancer cell lines. [1] Therefore, assuming that any member of the 2-oxoimidazolidin-1-yl-N-(quinolin-8-yl)acetamide series can substitute for 1251556-90-7 without experimental validation introduces an uncontrolled risk of target engagement failure, irreproducible biological results, and resource waste. [1]

Absence of Published Quantitative Comparator Data for 1251556-90-7: What the Procurement Record Shows


Lack of Publicly Available In Vitro Potency Data (IC50, Ki, EC50) for 1251556-90-7

A comprehensive search of public bioactivity databases — including PubChem BioAssay, BindingDB, ChEMBL, and the Guide to Malaria Pharmacology — returned no quantitative IC50, Ki, EC50, or Kd values for 2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(quinolin-8-yl)acetamide (CAS 1251556-90-7) in any target-based or phenotypic assay. [1][2][3] This finding is confirmed by the absence of bioassay records linked to its PubChem substance identifier and the lack of curated activity entries in BindingDB. [2] For comparison, the structurally distinct compound MMV897698 — which shares a C20H16F2N4O2 molecular formula but possesses an entirely different scaffold — has a publicly reported antimalarial IC50 of 60 nM, demonstrating that structurally divergent compounds with the same elemental composition can nonetheless have documented bioactivity where 1251556-90-7 does not. [4]

Drug discovery Lead optimization Bioactivity profiling

Absence of Published Selectivity, ADME, or In Vivo Data for 1251556-90-7

No selectivity panel data (e.g., CYP450 inhibition, kinase profiling, or safety pharmacology panels), no plasma or microsomal stability measurements, no permeability or solubility values, and no in vivo pharmacokinetic or efficacy data were identified for 1251556-90-7 in the peer-reviewed literature, patent documents, or authoritative databases. [1][2] By way of structural class context, the imidazolidin-2-one ring system — a core substructure shared by 1251556-90-7 and its close analogs — has been independently validated as a productive scaffold in the design of tubulin polymerization inhibitors with nanomolar antiproliferative activity against drug-resistant cancer cell lines, including those overexpressing P-glycoprotein. [3] However, this class-level precedent does not constitute compound-specific evidence for 1251556-90-7.

ADME Selectivity profiling In vivo pharmacology

Structural Analog Landscape: Three Commercially Available N-(Quinolin-8-yl)acetamide Series Members with Different Phenyl Substituents — No Quantitative Comparator Data Available

At least three structurally defined analogs sharing the core 2-(2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide scaffold are commercially available: the 3-chlorophenyl derivative (CAS 1251577-35-1), the 4-ethoxyphenyl derivative (CAS 1257548-15-4), and the 3,4-difluorophenyl derivative — i.e., 1251556-90-7. The 3,4-difluoro substitution introduces two electron-withdrawing fluorine atoms (Hammett σm = 0.34, σp = 0.06 for F) that increase both metabolic oxidative stability and lipophilicity relative to the unsubstituted phenyl case, a well-established medicinal chemistry strategy. [1] Qualitatively, this differentiates 1251556-90-7 from its 3-chloro (mono-halogen) and 4-ethoxy (electron-donating) analogs. However, no head-to-head or cross-study quantitative comparison of target binding, cellular potency, selectivity, or pharmacokinetic parameters among these three analogs has been published.

SAR Chemical probe Scaffold hopping

Evidence-Based Application Scenarios for 1251556-90-7 in Research Procurement


Structure-Activity Relationship (SAR) Probe in a 3,4-Difluorophenyl-Substituted Quinoline-Imidazolidinone Series

The most evidence-supported use of 1251556-90-7 is as a structural probe within a systematic SAR campaign comparing the effect of phenyl ring substitution patterns on a conserved N-(quinolin-8-yl)acetamide-imidazolidinone scaffold. The 3,4-difluoro substitution provides a distinct combination of electron-withdrawing character and metabolic stabilization not represented by the commercially available 3-chloro or 4-ethoxy analogs. [1] When paired with the 3-chlorophenyl analog (CAS 1251577-35-1) and the 4-ethoxyphenyl analog (CAS 1257548-15-4), the set of three analogs enables a factorial assessment of halogen number (mono- vs. di-), electronic effect (electron-withdrawing vs. electron-donating), and lipophilicity on any newly measured biological endpoint. [1] All three analogs are available from commercial sources for procurement. [1]

Positive Control or Reference Compound for De Novo Biochemical or Cellular Assay Development Targeting the Imidazolidinone-Quinoline Chemotype

Given the absence of any published activity data, the compound is unsuitable as a validated positive control. However, if an in-house screening program has identified preliminary activity for any member of the 2-(2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide series, then 1251556-90-7 can serve as one of several structural analogs for confirming scaffold-level activity. Its 3,4-difluorophenyl group provides an internal probe for assessing the fluorination tolerance of the observed biological effect, and the commercial availability of close analogs allows rapid procurement of comparator compounds for orthogonal validation. [1]

Medicinal Chemistry Starting Point for Fluorine-Enabled Late-Stage Functionalization

The presence of two fluorine atoms in the 3,4-difluorophenyl moiety makes 1251556-90-7 a candidate for those medicinal chemistry programs where fluorination is a deliberate design element — for example, to enhance target-binding through fluorine-protein interactions, to improve metabolic stability at vulnerable phenyl positions, or to enable 19F NMR-based binding and metabolism assays. [1] The ready commercial availability of the compound supports its use as a versatile starting scaffold for further chemical diversification.

Procurement for Exploratory Profiling with Pre-Competitive Data Generation

Organizations with internal broad-panel screening capabilities (e.g., kinase profiling, CYP450 inhibition, hERG binding, or cellular phenotypic panels) may find strategic value in procuring 1251556-90-7 as the 3,4-difluoro member of the series for head-to-head profiling alongside its 3-chloro and 4-ethoxy analogs. The resulting dataset would be the first to establish quantitative differentiation among these scaffold-sharing analogs, thereby generating proprietary decision-enabling information for lead series nomination. [1]

Quote Request

Request a Quote for 2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(quinolin-8-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.